molecular formula C13H8IN3O B5718354 2-[5-(4-iodophenyl)-1,2,4-oxadiazol-3-yl]pyridine

2-[5-(4-iodophenyl)-1,2,4-oxadiazol-3-yl]pyridine

Cat. No. B5718354
M. Wt: 349.13 g/mol
InChI Key: PALNFFYKOBAPKX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-[5-(4-iodophenyl)-1,2,4-oxadiazol-3-yl]pyridine is a chemical compound that has been synthesized for its potential use in scientific research. This compound is a member of the oxadiazole family, which has been found to have various biological activities.

Mechanism of Action

The mechanism of action of 2-[5-(4-iodophenyl)-1,2,4-oxadiazol-3-yl]pyridine is not fully understood. However, it has been suggested that this compound may act by inhibiting certain enzymes or signaling pathways that are involved in the progression of diseases such as cancer.
Biochemical and Physiological Effects:
Studies have shown that 2-[5-(4-iodophenyl)-1,2,4-oxadiazol-3-yl]pyridine can induce apoptosis (programmed cell death) in cancer cells and inhibit the growth of tumors in animal models. This compound has also been found to have anti-inflammatory and antioxidant properties.

Advantages and Limitations for Lab Experiments

One advantage of using 2-[5-(4-iodophenyl)-1,2,4-oxadiazol-3-yl]pyridine in lab experiments is its potential as a therapeutic agent for the treatment of cancer and other diseases. However, one limitation is that its mechanism of action is not fully understood, which makes it difficult to optimize its use in clinical settings.

Future Directions

There are several future directions for the study of 2-[5-(4-iodophenyl)-1,2,4-oxadiazol-3-yl]pyridine. One direction is to further investigate its mechanism of action and identify specific targets that it may interact with. Another direction is to optimize its use as a therapeutic agent by exploring different dosages and administration routes. Additionally, this compound could be studied for its potential use in other diseases beyond cancer, such as inflammatory and neurodegenerative disorders.

Synthesis Methods

The synthesis of 2-[5-(4-iodophenyl)-1,2,4-oxadiazol-3-yl]pyridine involves the reaction of 4-iodobenzoic acid with hydrazine hydrate to form the corresponding hydrazide. The hydrazide is then reacted with pyridine-2-carboxaldehyde in the presence of acetic anhydride and triethylamine to yield the final product.

Scientific Research Applications

2-[5-(4-iodophenyl)-1,2,4-oxadiazol-3-yl]pyridine has been studied for its potential use in various scientific research applications. One such application is in the field of medicinal chemistry, where it has been investigated for its potential as a therapeutic agent for the treatment of cancer and other diseases.

properties

IUPAC Name

5-(4-iodophenyl)-3-pyridin-2-yl-1,2,4-oxadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H8IN3O/c14-10-6-4-9(5-7-10)13-16-12(17-18-13)11-3-1-2-8-15-11/h1-8H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PALNFFYKOBAPKX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=NC(=C1)C2=NOC(=N2)C3=CC=C(C=C3)I
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H8IN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

349.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[5-(4-Iodophenyl)-1,2,4-oxadiazol-3-yl]pyridine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.